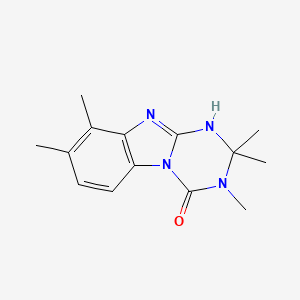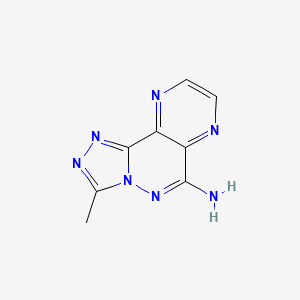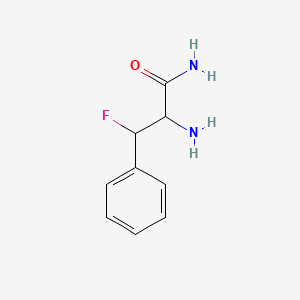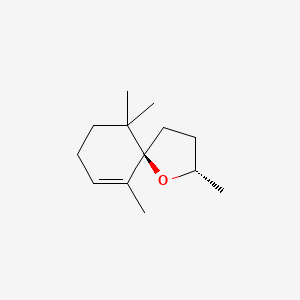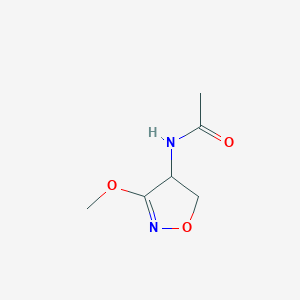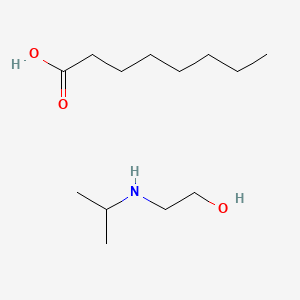
Einecs 264-958-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compound with 2-(isopropylamino)ethanol, typically involves the reaction of octanoic acid with 2-(isopropylamino)ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the compound. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The process might include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
Oxidation: Octanoic acid, compound with 2-(isopropylamino)ethanol, can undergo oxidation reactions, particularly at the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carboxylic acid group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of octanol and 2-(isopropylamino)ethanol.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, octanoic acid, compound with 2-(isopropylamino)ethanol, is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various derivatives and can be utilized in the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential effects on cellular processes. It may be used in studies involving lipid metabolism and the role of fatty acids in cellular signaling pathways.
Medicine
Medically, octanoic acid derivatives are explored for their potential therapeutic properties. Research may focus on their antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, this compound finds applications in the production of surfactants, emulsifiers, and other specialty chemicals. Its properties make it suitable for use in formulations requiring specific solubility and stability characteristics.
作用機序
The mechanism by which octanoic acid, compound with 2-(isopropylamino)ethanol, exerts its effects involves interactions with cellular membranes and proteins. The octanoic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The 2-(isopropylamino)ethanol component may interact with proteins, influencing their activity and signaling pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling.
類似化合物との比較
Similar Compounds
Octanoic Acid: A simple fatty acid with similar lipid-modulating properties.
2-(Isopropylamino)ethanol: An amino alcohol with comparable reactivity in substitution and oxidation reactions.
Caprylic Acid: Another name for octanoic acid, sharing similar chemical properties.
Uniqueness
The uniqueness of octanoic acid, compound with 2-(isopropylamino)ethanol, lies in its combined structure, which imparts distinct physicochemical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound for various applications.
特性
CAS番号 |
64601-13-4 |
|---|---|
分子式 |
C13H29NO3 |
分子量 |
247.37 g/mol |
IUPAC名 |
octanoic acid;2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H16O2.C5H13NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)6-3-4-7/h2-7H2,1H3,(H,9,10);5-7H,3-4H2,1-2H3 |
InChIキー |
CLUKHARRSZKCCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)O.CC(C)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



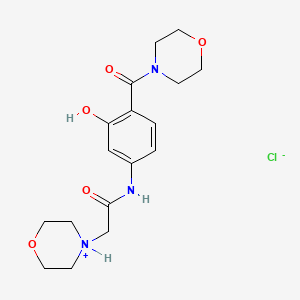
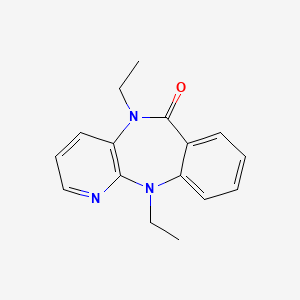

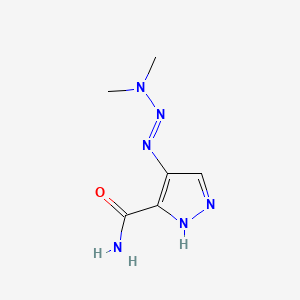
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
